molecular formula C13H12N2O2 B2866782 4-(Benzyloxy)pyridine-3-carboxamide CAS No. 100738-53-2

4-(Benzyloxy)pyridine-3-carboxamide

Cat. No.: B2866782
CAS No.: 100738-53-2
M. Wt: 228.251
InChI Key: CETBUJNPTMFCJI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridine-3-carboxamide is a heterocyclic organic compound with the molecular formula C13H12N2O2. This compound is characterized by a pyridine ring substituted with a benzyloxy group at the 4-position and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)pyridine-3-carboxamide typically involves the reaction of 4-hydroxy-3-nitropyridine with benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-(benzyloxy)-3-nitropyridine, which is then reduced to 4-(benzyloxy)pyridine-3-amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas. Finally, the amine is converted to the carboxamide by reacting with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Benzyloxy)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, thereby providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group at the 4-position and the carboxamide group at the 3-position provides distinct properties that can be exploited in various applications .

Properties

IUPAC Name

4-phenylmethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-13(16)11-8-15-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETBUJNPTMFCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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